N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide
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Overview
Description
N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide: is an organic compound with the molecular formula C₁₇H₁₈N₂O₅ It is characterized by the presence of ethyl, methoxy, nitro, and phenyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide typically involves the following steps:
Amidation: The formation of the benzamide structure is achieved by reacting the nitro-methoxy benzene derivative with an appropriate amine, such as ethylamine, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.
Oxidation: The compound can undergo oxidation reactions, where the methoxy groups are oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Halides or amines, appropriate solvents like dichloromethane.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: N-ethyl-4,5-diamino-N-phenylbenzamide.
Substitution: N-ethyl-4,5-dihalo-N-phenylbenzamide or N-ethyl-4,5-diamino-N-phenylbenzamide.
Oxidation: N-ethyl-4,5-diformyl-N-phenylbenzamide or N-ethyl-4,5-dicarboxy-N-phenylbenzamide.
Scientific Research Applications
N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- N-methyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide
- N-ethyl-3,4-dimethoxy-2-nitro-N-phenylbenzamide
- N-ethyl-4,5-dimethoxy-3-nitro-N-phenylbenzamide
Comparison: N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and industrial applications.
Properties
IUPAC Name |
N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-4-18(12-8-6-5-7-9-12)17(20)13-10-15(23-2)16(24-3)11-14(13)19(21)22/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEBHCDRSWPXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358078 |
Source
|
Record name | N-Ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5863-10-5 |
Source
|
Record name | N-Ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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